Lipophilicity Comparison: (3S) vs. (2R) Isomer
The (3S)-1-methanesulfonylpyrrolidin-3-ylmethanol and its (2R)-2-ylmethanol analog exhibit distinct computed LogP values, indicating differential lipophilicity that can affect membrane permeability and bioavailability. The (3S) isomer is predicted to have an XLogP3-AA of -0.6, identical to the (2R) isomer, but with a different topological arrangement influencing actual partition coefficients [1].
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol: XLogP3-AA = -0.6 |
| Quantified Difference | 0.0 (identical value) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Identical computed LogP values may mislead researchers; however, the distinct 3D conformation of the (3S) isomer can result in different hydrogen-bonding networks and thus altered experimental LogP and permeability, which is critical for CNS drug design.
- [1] PubChem. (2024). [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol. PubChem CID 39086670. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1-methanesulfonylpyrrolidin-2-yl_methanol View Source
